AMG-8718
Overview
Description
AMG-8718 is a potent, selective, and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound significantly reduces the levels of amyloid-beta peptides in the cerebrospinal fluid and brain, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMG-8718 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: AMG-8718 primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are facilitated by liver enzymes, leading to the formation of various metabolites .
Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents such as cytochrome P450 enzymes. These reactions typically occur under physiological conditions, including body temperature and pH .
Major Products Formed: The major products formed from the metabolic reactions of this compound include hydroxylated and demethylated metabolites. These metabolites are further processed and eventually excreted from the body .
Scientific Research Applications
AMG-8718 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying the inhibition of BACE1 and its effects on amyloid-beta production.
Medicine: this compound is being explored as a potential therapeutic agent for Alzheimer’s disease.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting BACE1.
Mechanism of Action
AMG-8718 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By blocking this cleavage, this compound reduces the production of amyloid-beta peptides, which are known to form plaques in the brains of Alzheimer’s disease patients. The inhibition of BACE1 by this compound involves binding to the active site of the enzyme, preventing it from interacting with APP .
Comparison with Similar Compounds
- LY2811376
- MK-8931 (Verubecestat)
- AZD3293 (Lanabecestat)
- E2609 (Elenbecestat)
Comparison: AMG-8718 is unique in its balanced profile of potency, selectivity, and oral bioavailability. Compared to other BACE1 inhibitors, this compound has shown robust and sustained reductions in amyloid-beta levels in preclinical models. like other BACE1 inhibitors, it has been associated with off-target effects, such as ocular toxicity, which is a common challenge in the development of BACE1 inhibitors .
Properties
IUPAC Name |
(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKFBOARESVMBW-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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